molecular formula C22H18F2N4O3S B4324909 2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4324909
M. Wt: 456.5 g/mol
InChI Key: KPIDHXJQPFECQE-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a difluorophenyl group, a nitrothienyl group, and an amino group

Preparation Methods

The synthesis of 2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the difluorophenyl, nitrothienyl, and amino groups. Common reagents used in these reactions include various halogenated compounds, nitrating agents, and amines. The reaction conditions usually involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Cyclization: The quinoline core can participate in cyclization reactions to form various fused ring systems.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl and nitrothienyl groups allows it to bind to these targets with high affinity, leading to the modulation of various biological pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other quinoline derivatives and compounds with similar functional groups. Some examples are:

    2-amino-1-(2,4-difluorophenyl)-4-(5-nitro-2-thienyl)-5-oxo-1,4-dihydroquinoline-3-carbonitrile: This compound lacks the dimethyl groups, which may affect its biological activity and chemical properties.

    2-amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O3S/c1-22(2)8-15-20(16(29)9-22)19(17-5-6-18(32-17)28(30)31)12(10-25)21(26)27(15)14-4-3-11(23)7-13(14)24/h3-7,19H,8-9,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIDHXJQPFECQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)F)F)N)C#N)C4=CC=C(S4)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 4
2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
2-Amino-1-(2,4-difluorophenyl)-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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